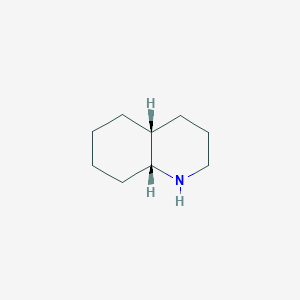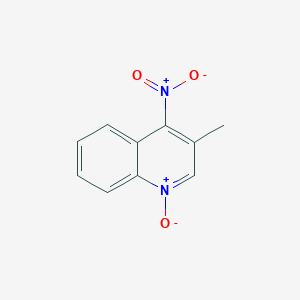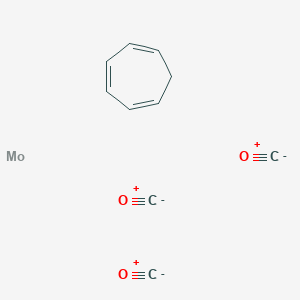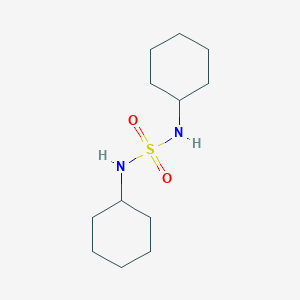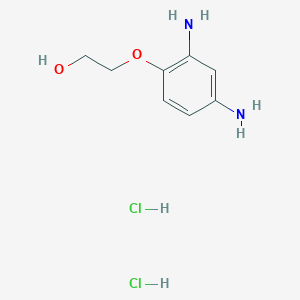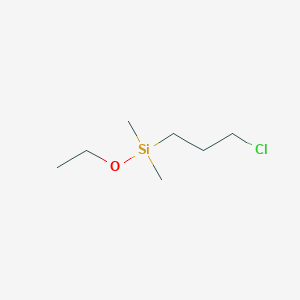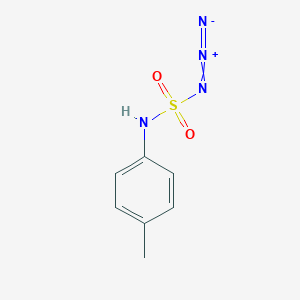
p-Tolylsulfamoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Tolylsulfamoyl azide, also known as TsN3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is highly explosive and sensitive to shock, friction, and heat. TsN3 is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material.
科学研究应用
P-Tolylsulfamoyl azide has been extensively investigated for its potential as an energetic material due to its high energy content and sensitivity to shock, friction, and heat. It has also been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and azides. p-Tolylsulfamoyl azide has been studied for its antimicrobial properties, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, p-Tolylsulfamoyl azide has been investigated for its potential as a precursor for the synthesis of nitrogen-containing compounds, such as triazoles and tetrazoles.
作用机制
The mechanism of action of p-Tolylsulfamoyl azide is not well understood, but it is believed to involve the formation of highly reactive intermediates, such as nitrenes and azides, which can undergo a variety of reactions. p-Tolylsulfamoyl azide has been shown to react with a variety of functional groups, including alkenes, alkynes, alcohols, and amines, through a process known as the Staudinger reaction. p-Tolylsulfamoyl azide has also been shown to undergo thermal decomposition, which can lead to the formation of nitrogen gas and other products.
生化和生理效应
There is limited information available on the biochemical and physiological effects of p-Tolylsulfamoyl azide, as it is primarily used as a reagent in organic synthesis and has not been extensively studied in biological systems. However, studies have shown that p-Tolylsulfamoyl azide can be toxic to certain bacteria and fungi, suggesting that it may have antimicrobial properties.
实验室实验的优点和局限性
One advantage of using p-Tolylsulfamoyl azide in lab experiments is its high reactivity, which allows for the synthesis of a variety of nitrogen-containing compounds. Additionally, p-Tolylsulfamoyl azide is relatively easy to synthesize and is commercially available. However, one major limitation of using p-Tolylsulfamoyl azide is its explosive nature, which requires careful handling and storage. p-Tolylsulfamoyl azide should only be used by trained professionals in a well-ventilated laboratory with appropriate safety equipment.
未来方向
There are several potential future directions for research on p-Tolylsulfamoyl azide. One area of interest is the development of safer and more stable forms of p-Tolylsulfamoyl azide that can be used in a wider range of applications. Additionally, p-Tolylsulfamoyl azide could be further investigated for its potential as an antimicrobial agent or as a precursor for the synthesis of novel nitrogen-containing compounds. Finally, the mechanism of action of p-Tolylsulfamoyl azide could be further elucidated to better understand its reactivity and potential applications.
In conclusion, p-Tolylsulfamoyl azide is a highly reactive and explosive compound that has gained significant attention in scientific research. It is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material. p-Tolylsulfamoyl azide has also been studied for its antimicrobial properties and potential as a precursor for the synthesis of nitrogen-containing compounds. While p-Tolylsulfamoyl azide has many advantages, its explosive nature requires careful handling and storage. Future research on p-Tolylsulfamoyl azide could lead to the development of safer and more stable forms of the compound, as well as new applications in a variety of fields.
合成方法
The synthesis of p-Tolylsulfamoyl azide can be achieved through various methods, including the reaction of p-toluenesulfonyl chloride with sodium azide, the reaction of p-toluenesulfonic acid with sodium azide, and the reaction of p-toluenesulfonamide with lead azide. The most commonly used method involves the reaction of p-toluenesulfonyl chloride with sodium azide in anhydrous DMF or DMSO. The reaction is exothermic and requires careful handling due to the explosive nature of the product.
属性
CAS 编号 |
13449-20-2 |
|---|---|
产品名称 |
p-Tolylsulfamoyl azide |
分子式 |
C7H8N4O2S |
分子量 |
212.23 g/mol |
IUPAC 名称 |
1-(azidosulfonylamino)-4-methylbenzene |
InChI |
InChI=1S/C7H8N4O2S/c1-6-2-4-7(5-3-6)9-14(12,13)11-10-8/h2-5,9H,1H3 |
InChI 键 |
GDDGQFCLYKJCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
其他 CAS 编号 |
13449-20-2 |
同义词 |
p-Tolylsulfamoyl azide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



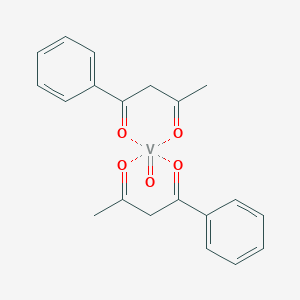
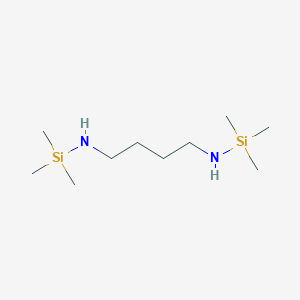

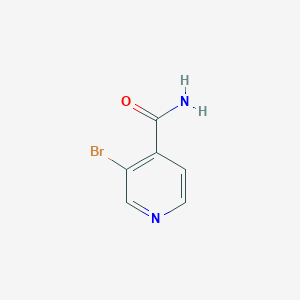
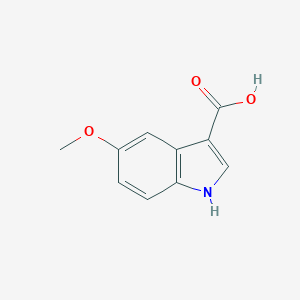
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
